molecular formula C4H7ClO2 B1361392 Methyl 3-chloropropionate CAS No. 6001-87-2

Methyl 3-chloropropionate

Cat. No.: B1361392
CAS No.: 6001-87-2
M. Wt: 122.55 g/mol
InChI Key: GZGJIACHBCQSPC-UHFFFAOYSA-N
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Description

Methyl 3-chloropropionate is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70171. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Source PubChem
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InChI Key

GZGJIACHBCQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
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DSSTOX Substance ID

DTXSID10208717
Record name Methyl 3-chloropropionate
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Molecular Weight

122.55 g/mol
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CAS No.

6001-87-2
Record name Propanoic acid, 3-chloro-, methyl ester
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Record name Methyl 3-chloropropionate
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Record name Methyl 3-chloropropionate
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Record name METHYL 3-CHLOROPROPIONATE
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Synthetic Methodologies and Preparative Routes for Methyl 3 Chloropropionate

Esterification Approaches

Esterification represents a fundamental and traditional route for the synthesis of Methyl 3-chloropropionate. This approach typically involves the reaction of a carboxylic acid with an alcohol, in this case, 3-Chloropropionic acid and methanol (B129727).

The most direct synthesis involves the reaction of 3-Chloropropionic acid with methanol to form the corresponding ester, this compound. chembk.com This reaction is a classic Fischer esterification, where the carboxylic acid and alcohol are heated in the presence of an acid catalyst. One common laboratory and industrial method involves first converting the 3-Chloropropionic acid into its more reactive acid chloride derivative, 3-chloropropionyl chloride, using a reagent like thionyl chloride. This intermediate then readily reacts with methanol to produce the final ester product. The crude ester obtained from this process is typically purified through vacuum distillation to remove impurities and unreacted starting materials.

The choice of catalyst is critical in the esterification of 3-Chloropropionic acid to achieve high yields and purity. While traditional mineral acids like sulfuric acid can be used, they may lead to side reactions and complicate the purification process. google.com

Table 1: Comparison of Catalysts in Esterification

Catalyst/Reagent Role Advantages Disadvantages
Sulfuric Acid Acid Catalyst Inexpensive and readily available. google.com Can cause side reactions and charring, complicating product purification. google.com
Thionyl Chloride Reagent/Catalyst High reaction efficiency; gaseous byproducts (SO₂, HCl) are easily removed. Requires careful handling due to its corrosive and reactive nature.
Solid Acid Catalysts Heterogeneous Catalyst Easily separated from the reaction mixture and can be recycled. May have lower activity compared to homogeneous catalysts.

Addition Reactions for this compound Formation

An alternative and widely used industrial method for synthesizing this compound involves the addition of hydrogen chloride across the double bond of an acrylate (B77674) ester.

This process involves the hydrochlorination of Methyl Acrylate. google.com A common industrial approach avoids the direct use of hazardous hydrogen chloride gas by generating it in situ. google.com In this method, a lower acid chloride, such as acetyl chloride, is reacted with an anhydrous alcohol like methanol, which is present in the reaction system. google.com This reaction generates hydrogen chloride, which then undergoes an addition reaction with Methyl Acrylate to form this compound. google.com One patented method describes dissolving methyl acrylate in an organic solvent like methyl acetate, adding anhydrous methanol and a polymerization inhibitor, and then slowly adding acetyl chloride at a controlled temperature (0-30°C). google.com This process can achieve high yields, with one example reporting a 93.8% yield with 99.5% purity after distillation. google.com An older method involves passing excess hydrogen chloride gas directly through methyl acrylate under pressure. google.com

Table 2: Example Reaction Conditions for Hydrochlorination of Methyl Acrylate

Parameter Value Reference
Reactants Methyl acrylate, Anhydrous methanol, Acetyl chloride google.com
Molar Ratio (Acrylate:Acyl Chloride:Alcohol) 1 : 1.1 : 1.2 google.com
Solvent Methyl Acetate google.com
Inhibitor Hydroquinone (B1673460) google.com
Temperature 25°C google.com
Reaction Time 12 hours google.com
Yield 93.8% google.com

In the context of the hydrochlorination of Methyl Acrylate, the term "catalyst" or "initiator" primarily refers to the source of the hydrogen chloride and substances that prevent unwanted side reactions. The acid chloride (e.g., acetyl chloride) acts as an essential precursor, initiating the reaction by generating the required HCl in situ. google.com

A crucial component in this process is a polymerization inhibitor, such as hydroquinone or tert-butylhydroquinone. Methyl Acrylate can easily polymerize under the reaction conditions, which would significantly reduce the yield of the desired product. The inhibitor prevents this polymerization from occurring. google.com The efficiency of the reaction is highly dependent on the controlled, dropwise addition of the acid chloride; adding it all at once has been shown to significantly decrease the product yield. google.com

Advanced Synthetic Protocols

Beyond the primary methods of esterification and hydrochlorination, other synthetic routes have been developed. One such advanced protocol involves the conversion of 3-chloropropionitrile. In this method, the nitrile is first converted into a methyl imidate hydrochloride intermediate. This intermediate is then subjected to hydrolysis to yield this compound. This pathway offers an alternative starting material and avoids the direct use of either 3-Chloropropionic acid or Methyl Acrylate.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. core.ac.uk In the context of this compound synthesis, this translates to developing methods that are safer, more efficient, and have a lower environmental impact.

One approach involves the in situ generation of hydrogen chloride (HCl) from a lower acid chloride and anhydrous alcohol. google.com This method avoids the direct use of gaseous HCl, which is hazardous and corrosive, thereby improving safety and reducing equipment corrosion. google.com The high utilization of the generated HCl in the addition reaction with acrylate also minimizes waste. google.com

Another green aspect is the use of solvents that are less harmful and can be recycled. biosynth.comgoogle.com For instance, this compound itself has been explored as a greener alternative to traditional solvents like hexane (B92381) in certain applications due to its reduced toxicity and volatility. biosynth.com The selection of appropriate solvents, such as aprotic organic solvents, can also facilitate the reaction and separation processes, contributing to a more environmentally friendly procedure. google.com

The principles of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, are also relevant. core.ac.uk Syntheses that proceed via addition reactions, such as the hydrochlorination of methyl acrylate, inherently have a high atom economy. google.comcore.ac.uk

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of reactants.

Temperature Control: Maintaining the reaction temperature within a specific range, for example, between 0–30 °C, is critical. This control helps to prevent unwanted side reactions, such as polymerization of the acrylate starting material, and can influence the rate of reaction and product formation. google.com

Reaction Time: The duration of the reaction also plays a significant role in achieving high yields. Longer reaction times, often between 3 to 14 hours, can favor the completion of the reaction, leading to yields as high as 83.5% to 93.8%.

Stoichiometry and Addition Rate: The molar ratio of the reactants, such as the acid chloride to the acrylate, must be carefully controlled. A patent describing a similar process highlights that the method of adding the acid chloride, for instance, adding it dropwise versus all at once, can significantly impact the final yield. google.com

Use of Inhibitors: To prevent the polymerization of methyl acrylate, a common side reaction, a polymerization inhibitor like hydroquinone is often added to the reaction mixture. google.com The amount of inhibitor used is also a parameter that can be optimized to improve the yield. google.com

Below is a table summarizing the impact of various reaction conditions on the synthesis of this compound based on reported findings.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Parameter Condition Effect on Yield and Purity
Temperature 0–30 °C High yields (83.5% – 93.8%) and purity (99.5%) are achievable with controlled temperature.
Reaction Time 3–14 hours Longer times generally favor reaction completion and higher yields.
Addition of Acid Chloride Dropwise addition Gradual addition of acetyl chloride leads to higher yields compared to adding it all at once. google.com
Polymerization Inhibitor Use of hydroquinone Prevents polymerization of methyl acrylate, thereby increasing product yield. google.com

Industrial Process Development and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scale-up methodologies to ensure safety, efficiency, and robustness. scale-up.com

Process Understanding and Robustness: A thorough understanding of the reaction kinetics, including the generation of impurities, is essential for developing a robust process that can be successfully scaled up. scale-up.com This involves identifying critical process parameters and their impact on the reaction outcome.

"One-Pot" Synthesis: Methodologies that simplify the process, such as "one-pot" synthesis, are highly desirable for industrial applications. google.com For instance, a method for synthesizing S-2-methyl chloropropionate utilizes a one-pot approach that simplifies the technical process and is easy to operate on a large scale. google.com

Safety Considerations: On an industrial scale, the handling of hazardous materials is a major concern. The use of Vilsmeier reagent, which is less corrosive than traditional chlorinating agents like phosphorus pentachloride, is an example of a safer alternative for chlorination reactions. google.com Furthermore, developing processes that avoid the direct use of highly toxic and corrosive gases like anhydrous HCl is a key objective in industrial synthesis. google.comgoogleapis.com

Solvent and Reagent Management: Efficient use and recycling of solvents are crucial for cost-effective and environmentally responsible industrial production. google.com The development of processes that minimize solvent consumption or use recyclable solvents is a key aspect of industrial scale-up. google.comgoogle.com For example, a patented method for synthesizing alkyl betaines, which can involve intermediates like 3-chloropropionate, emphasizes the recyclability of the solvent used in the reaction. google.com

The table below outlines key considerations for the industrial scale-up of this compound synthesis.

Table 2: Industrial Process and Scale-Up Considerations

Aspect Methodology/Consideration Benefit
Process Simplification "One-pot" synthesis Reduces the number of operational steps, simplifying the overall process. google.com
Safety Use of safer reagents (e.g., Vilsmeier reagent) and in situ generation of HCl Minimizes risks associated with handling highly corrosive and toxic materials. google.comgoogle.com
Efficiency and Cost High utilization of reactants, solvent recycling Improves process economics and reduces environmental impact. google.comgoogle.com
Process Control Kinetic modeling and understanding of reaction parameters Enables the development of robust and reproducible large-scale production. scale-up.com

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloropropionate

Nucleophilic Substitution Reactions

The presence of a chlorine atom on a primary carbon makes methyl 3-chloropropionate a suitable substrate for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electron-deficient carbon atom, displacing the chloride ion, which acts as a leaving group.

Reactivity of the Chlorine Atom with Various Nucleophiles

The carbon atom attached to the chlorine in this compound is electrophilic due to the electron-withdrawing nature of the halogen. This facilitates attack by a wide array of nucleophiles. The general reactivity trend is influenced by the strength of the nucleophile.

Common Nucleophiles and Expected Reactivity:

Oxygen Nucleophiles: Nucleophiles such as hydroxide and alkoxides are expected to react, though under basic conditions, hydrolysis of the ester group can be a competing reaction.

Nitrogen Nucleophiles: Amines are effective nucleophiles that react with primary alkyl halides to form substituted ammonium salts or, after deprotonation, the corresponding substituted amines. The reaction of this compound with ammonia or primary/secondary amines would lead to the formation of β-alanine derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and are expected to react efficiently with this compound to yield thioethers. The high polarizability and lower solvation of thiolates compared to their oxygen analogues often make them more reactive in substitution reactions.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds, can act as nucleophiles. For instance, the reaction with diethyl malonate in the presence of a base would form a new carbon-carbon bond. Cyanide ion (CN⁻) is another potent carbon nucleophile that would react to produce methyl 4-cyano-butanoate.

The relative reactivity of these nucleophiles generally follows established trends, with stronger nucleophiles reacting more rapidly. For instance, in protic solvents, nucleophilicity often increases down a group (e.g., I⁻ > Br⁻ > Cl⁻), and negatively charged nucleophiles are typically stronger than their neutral counterparts (e.g., RO⁻ > ROH).

Mechanistic Studies of Substitution Pathways

Nucleophilic substitution reactions at a saturated carbon center primarily proceed through two distinct mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway.

For this compound, the reaction proceeds almost exclusively via the SN2 mechanism . This is dictated by the structure of the substrate, which is a primary alkyl halide.

Key features of the SN2 pathway for this compound:

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-chlorine bond is broken.

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile (Rate = k[C₄H₇ClO₂][Nu⁻]).

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are positioned 180° apart, and the central carbon atom is sp² hybridized.

Steric Hindrance: The primary nature of the electrophilic carbon means there is minimal steric hindrance, allowing for easy "backside attack" by the nucleophile. This low level of steric hindrance is a key factor favoring the SN2 pathway.

The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored. A primary carbocation is energetically unstable and its formation would represent a high-energy barrier, making this pathway non-competitive for primary alkyl halides like this compound under typical conditions.

Base-Induced Reactions with Organic Substrates

This compound serves as an effective alkylating agent for carbanions generated from the deprotonation of acidic organic compounds. A base is used to remove a proton from a substrate, creating a potent carbon nucleophile that then attacks the C3 position of this compound in an SN2 reaction.

A classic example is the alkylation of active methylene compounds, such as diethyl malonate or ethyl acetoacetate. These reactions are crucial for forming new carbon-carbon bonds. The general scheme involves the deprotonation of the active methylene compound by a suitable base (e.g., sodium ethoxide) to form an enolate, which then acts as the nucleophile.

Table 1: Examples of Base-Induced Alkylation Reactions with this compound

Active Methylene Compound Base Product after Alkylation and Hydrolysis/Decarboxylation
Diethyl malonate Sodium ethoxide (NaOEt) Glutamic acid (after further synthetic steps)
Ethyl acetoacetate Sodium ethoxide (NaOEt) 5-Oxohexanoic acid

These reactions demonstrate the utility of this compound as a building block in organic synthesis for extending carbon chains.

Elimination Reactions

In addition to substitution, alkyl halides can undergo elimination reactions, where a small molecule (in this case, HCl) is removed to form an alkene. These reactions are favored by strong, bulky bases and higher temperatures.

Gas-Phase Elimination Kinetics and Product Distribution

The gas-phase thermal decomposition (pyrolysis) of alkyl halides typically proceeds through an elimination mechanism. For this compound, a unimolecular elimination reaction would be expected to yield methyl acrylate (B77674) and hydrogen chloride.

The reaction is anticipated to proceed through a four-membered cyclic transition state, which is characteristic of the gas-phase pyrolysis of many alkyl halides and esters. This is a unimolecular elimination (Ei) mechanism, which is a type of syn-elimination. Alternatively, under certain conditions, a bimolecular (E2) elimination could be induced by a base in the gas phase.

The primary products of the gas-phase elimination of this compound are expected to be:

Methyl acrylate (CH₂=CHCOOCH₃)

Hydrogen chloride (HCl)

Computational Modeling of Transition States in Elimination

The elimination reaction of this compound, typically proceeding through an E2 (bimolecular elimination) mechanism, involves the concerted removal of a proton from the β-carbon and the departure of the chloride leaving group to form methyl acrylate. Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the geometry and energetics of the transition state for such reactions.

For a typical E2 reaction of a chloroalkane, the transition state is characterized by a specific geometric arrangement of the atoms involved. The attacking base, the β-hydrogen, the α- and β-carbons, and the leaving group (chloride) all lie in the same plane, in what is known as a periplanar arrangement. The most stable conformation for this is typically the anti-periplanar arrangement, where the base-hydrogen and carbon-chlorine bonds are on opposite sides of the C-C bond. This alignment allows for the smooth conversion of the sp³ hybridized carbons to sp² hybridized carbons in the resulting alkene.

Computational modeling of the E2 transition state for this compound would involve calculating the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. Key parameters that are calculated include the lengths of the forming base-hydrogen bond and the breaking carbon-hydrogen and carbon-chlorine bonds, as well as the bond angles. These calculations can provide the activation energy (ΔG‡) for the reaction, which is a crucial factor in determining the reaction rate. researchgate.net

Table 1: Calculated Parameters for a Representative E2 Transition State of a Primary Chloroalkane

Parameter Description Typical Calculated Value
Activation Energy (ΔG‡) The free energy barrier for the reaction. 20-30 kcal/mol
C-Cl Bond Length The length of the breaking carbon-chlorine bond. 2.2-2.5 Å (elongated from ~1.8 Å)
C-H Bond Length The length of the breaking carbon-hydrogen bond. 1.3-1.6 Å (elongated from ~1.1 Å)
Base-H Bond Length The length of the forming bond between the base and the hydrogen. 1.2-1.5 Å
Dihedral Angle (H-C-C-Cl) The angle between the H-C-C and C-C-Cl planes. ~180° (anti-periplanar)

Competition Between Elimination and Substitution Pathways

This compound, being a primary alkyl halide, can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions when treated with a nucleophile/base. The competition between these two pathways is a fundamental concept in organic chemistry and is influenced by several factors, including the nature of the nucleophile/base, the substrate, the leaving group, and the reaction conditions.

The SN2 reaction involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a substitution product. The E2 reaction, as previously discussed, involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene.

For primary alkyl halides like this compound, the SN2 reaction is generally favored with good, unhindered nucleophiles that are relatively weak bases. This is because the primary carbon is sterically accessible for backside attack. However, the use of a strong, sterically hindered base will favor the E2 pathway. The bulky base has difficulty accessing the electrophilic carbon for substitution but can readily abstract a proton from the less hindered β-carbon.

The strength of the base is a critical factor. Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the E2 reaction. Weaker bases that are good nucleophiles, such as iodide or cyanide, will predominantly lead to the SN2 product. Temperature also plays a role; higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored.

Table 2: Expected Major Product in the Reaction of this compound with Various Nucleophiles/Bases

Reagent Classification Expected Major Pathway Major Product
Sodium Iodide (NaI) Good Nucleophile, Weak Base SN2 Methyl 3-iodopropionate
Sodium Cyanide (NaCN) Good Nucleophile, Moderately Strong Base SN2 Methyl 3-cyanopropionate
Sodium Ethoxide (NaOEt) Strong Base, Good Nucleophile E2 (major), SN2 (minor) Methyl acrylate
Potassium tert-Butoxide (KOtBu) Strong, Sterically Hindered Base E2 Methyl acrylate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

The acid-catalyzed hydrolysis of this compound to 3-chloropropionic acid and methanol (B129727) is a reversible reaction that typically proceeds via the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.net This is one of the most common mechanisms for ester hydrolysis. researchgate.net

The mechanism involves several steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. scribd.comgoogle.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. scribd.comgoogle.com

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of substituents. The chlorine atom at the 3-position is electron-withdrawing, which can have a modest effect on the rate of hydrolysis compared to an unsubstituted ester.

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into the salt of 3-chloropropionic acid and methanol. This reaction typically follows a B_AC_2 mechanism (Base-promoted, Acyl-oxygen cleavage, bimolecular). viu.ca

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. viu.ca

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the methoxide ion (CH₃O⁻) as the leaving group.

Proton transfer: The methoxide ion is a strong base and immediately deprotonates the newly formed 3-chloropropionic acid in an irreversible acid-base reaction. This step drives the reaction to completion and results in the formation of the carboxylate salt and methanol.

The kinetics of base-mediated hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion. The rate of this reaction is significantly influenced by the concentration of the base.

Table 3: Representative Kinetic Data for the Base-Mediated Hydrolysis of Esters

Ester Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
Methyl Acetate ~0.11
Ethyl Acetate ~0.068
Methyl Propionate ~0.075
This compound > 0.11 (Expected)

Note: The rate constant for this compound is expected to be higher than that of methyl acetate due to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base and is used to synthesize different esters. researchgate.net this compound can be used as a starting material to synthesize a variety of other 3-chloropropionate esters.

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed. researchgate.net Both acid and base catalysis are effective. Acid catalysis proceeds through a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base catalysis involves the formation of an alkoxide from the reactant alcohol, which then acts as a strong nucleophile.

A variety of catalysts can be employed for transesterification, including mineral acids (H₂SO₄, HCl), bases (NaOH, KOtBu), organometallic compounds (e.g., titanium alkoxides), and enzymes (lipases). The choice of catalyst depends on the desired product and the sensitivity of the functional groups present in the molecule. For example, transesterification of this compound with a higher boiling alcohol can be achieved by heating the mixture in the presence of an acid catalyst and distilling off the methanol as it is formed. This method can be used to synthesize derivatives such as ethyl 3-chloropropionate or benzyl 3-chloropropionate.

Table 4: Examples of Derivative Synthesis via Transesterification of this compound

Reactant Alcohol Catalyst Potential Product
Ethanol H₂SO₄ (acid) Ethyl 3-chloropropionate
Benzyl alcohol Sodium Methoxide (base) Benzyl 3-chloropropionate
Isopropanol Titanium(IV) isopropoxide Isopropyl 3-chloropropionate
Ethylene glycol p-Toluenesulfonic acid 2-Hydroxyethyl 3-chloropropionate

Reduction and Oxidation Reactions

The two functional groups in this compound allow for selective reduction and oxidation reactions.

Reduction: The ester group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction converts the ester to 3-chloro-1-propanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, which allows for the selective reduction of other functional groups in the presence of an ester. However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives. The alkyl chloride group is generally stable to hydride reducing agents like LiAlH₄ under standard conditions.

Oxidation: The primary alkyl chloride portion of this compound is susceptible to oxidation. The Kornblum oxidation is a well-known method for converting primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as triethylamine. wikipedia.org This reaction proceeds via an SN2 displacement of the chloride by the oxygen atom of DMSO, followed by a base-induced elimination to form the aldehyde. Applying this reaction to this compound would be expected to yield methyl 3-oxo-propionate.

Table 5: Summary of Potential Reduction and Oxidation Products of this compound

Reaction Reagent(s) Product
Reduction of Ester 1. LiAlH₄, 2. H₃O⁺ 3-Chloro-1-propanol
Oxidation of Alkyl Chloride DMSO, Triethylamine Methyl 3-oxopropionate

Chemoselective Reduction of Functional Groups

The reduction of bifunctional compounds like this compound, which contains both an ester and a chloro group, presents a challenge in achieving chemoselectivity. The goal is to selectively reduce one functional group while leaving the other intact. The outcome of such a reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The ester functional group is generally less reactive towards nucleophilic reducing agents than aldehydes or ketones. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the alkyl halide. In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions but can reduce alkyl halides, albeit slowly.

Catalytic hydrogenation offers another avenue for reduction. The choice of catalyst and conditions is crucial for selectivity. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for the reduction of various functional groups. However, achieving selectivity between an ester and an alkyl chloride can be challenging. In some cases, catalyst poisons can be employed to modulate the catalyst's activity and enhance selectivity. For example, certain sulfur-containing compounds can poison a Pd/C catalyst to selectively hydrogenate alkenes and alkynes without affecting more resistant groups like aromatic halogens or benzyl esters. While specific studies on the chemoselective hydrogenation of this compound are not extensively documented, the principles of catalyst moderation could theoretically be applied to achieve selective reduction of the chloro group over the ester, or vice versa, under carefully controlled conditions.

Below is a table summarizing the expected outcomes of the reduction of this compound with various reducing agents, based on general principles of organic chemistry.

Reducing AgentExpected SelectivityPrimary Product(s)
Lithium Aluminum Hydride (LiAlH₄)Non-selective3-chloro-1-propanol and/or 1,3-propanediol
Sodium Borohydride (NaBH₄)Potentially selective for the chloro group (slow)Methyl propionate
Catalytic Hydrogenation (e.g., H₂/Pd/C)Dependent on catalyst and conditionsMethyl propionate or 3-chloro-1-propanol
Catalytic Hydrogenation with catalyst poisonPotentially selectiveSelective reduction of one functional group may be possible

Oxidative Transformations of the Propionate Backbone

The propionate backbone of this compound is a saturated alkyl chain and is therefore generally resistant to oxidation under mild conditions. Strong oxidizing agents are required to cleave the carbon-carbon bonds of the backbone.

One such strong oxidizing agent is potassium permanganate (KMnO₄). Studies on the oxidation of similar compounds, such as ethyl 3-chloropropionate, have shown that permanganate oxidation in an acidic medium can lead to the cleavage of the carbon-carbon bonds. wikipedia.org The reaction proceeds via a proposed hydride ion transfer mechanism. The expected products from the oxidation of this compound with potassium permanganate would be acetic acid and potentially a further oxidized single-carbon species. wikipedia.org

Ozonolysis is another powerful oxidative transformation, but it is specific for the cleavage of carbon-carbon double and triple bonds. yale.edulibretexts.orgchemistrysteps.commasterorganicchemistry.com Since the propionate backbone of this compound is fully saturated and lacks any such unsaturated bonds, it will not undergo ozonolysis under standard conditions.

The following table outlines the expected outcomes of treating this compound with different oxidizing agents.

Oxidizing AgentReactivity with Propionate BackboneExpected Product(s)
Potassium Permanganate (KMnO₄)Oxidative cleavage of C-C bondsAcetic acid and other oxidized fragments
Ozone (O₃)No reaction with the saturated backboneNo reaction
Chromic Acid (H₂CrO₄)Potential for slow oxidation under harsh conditionsLikely a mixture of cleavage products

Comparative Reactivity Studies with Related Halogenated Esters

The reactivity of this compound can be better understood by comparing it to structurally related halogenated esters. Factors that influence reactivity in reactions such as nucleophilic substitution and hydrolysis include the nature of the halogen, the position of the halogen on the alkyl chain, and the structure of the ester's alkyl group.

Effect of the Halogen: The nature of the halogen atom significantly impacts the rate of nucleophilic substitution reactions. For haloesters, the carbon-halogen bond is broken during substitution. The bond strength decreases down the group (C-Cl > C-Br > C-I), and the leaving group ability of the halide ion increases (I⁻ > Br⁻ > Cl⁻). Consequently, methyl 3-bromopropionate is expected to be more reactive towards nucleophiles than this compound.

Effect of Halogen Position: The position of the halogen atom relative to the ester group also plays a crucial role. In this compound, the chlorine atom is on the β-carbon. In its isomer, methyl 2-chloropropionate, the chlorine is on the α-carbon. The proximity of the electron-withdrawing chlorine atom to the carbonyl group in the α-position can influence the electrophilicity of the carbonyl carbon and the acidity of the α-proton. In nucleophilic substitution at the halogen-bearing carbon, the 2-chloro isomer might experience slightly more steric hindrance from the adjacent ester group compared to the 3-chloro isomer.

Effect of the Ester Alkyl Group: Comparing this compound to ethyl 3-chloropropionate, the primary difference is the alkyl group of the ester. In reactions involving the ester functionality itself, such as hydrolysis, the size of the alkyl group can have a steric effect. Generally, the rate of base-catalyzed hydrolysis of esters decreases with increasing steric bulk of the alcohol portion. Therefore, this compound would be expected to undergo hydrolysis slightly faster than ethyl 3-chloropropionate, although this effect is generally small for methyl versus ethyl groups.

A summary of the expected relative reactivity is presented in the table below.

CompoundComparison to this compoundReasoning
Methyl 3-bromopropionateMore reactive in nucleophilic substitutionBromide is a better leaving group than chloride.
Methyl 2-chloropropionateReactivity in nucleophilic substitution may differ due to steric and electronic effects.The position of the chlorine atom affects the electronic environment and steric accessibility of the reaction centers.
Ethyl 3-chloropropionateSlightly less reactive in ester hydrolysis.The ethyl group is slightly more sterically hindering than the methyl group.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Intermediate Synthesis

The structural attributes of methyl 3-chloropropionate make it a crucial component in the synthesis of various pharmaceutical agents. Its ability to introduce a three-carbon chain and participate in a variety of chemical transformations has been exploited in the development of therapeutically important compounds.

This compound and its derivatives serve as key precursors in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. nih.govresearchgate.net A derivative of this compound, methyl 2-acetamido-3-chloropropionate, is a crucial intermediate in the manufacturing process of Ramipril. nih.gov This highlights the importance of the chloropropionate scaffold in constructing complex molecules with significant therapeutic value.

The versatility of this compound and its fluorinated analogues extends to their use as key intermediates in the synthesis of various biologically active compounds, underscoring their value in pharmaceutical development. researchgate.net

Table 1: Examples of Therapeutically Relevant Compounds Derived from this compound Precursors This table is based on available data and may not be exhaustive.

Precursor Derived from this compoundTherapeutic CompoundTherapeutic Class
Methyl 2-acetamido-3-chloropropionateRamiprilACE Inhibitor

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug molecule can have vastly different pharmacological activities and toxicological profiles. nih.gov this compound can be used to generate chiral intermediates, which are essential for the enantioselective synthesis of pharmaceuticals.

The synthesis of optically active forms of chloropropionic acid esters is a key step in producing enantiomerically pure compounds. mdpi.com While direct examples of the use of this compound in synthesizing chiral pharmaceutical intermediates are not extensively documented in publicly available literature, the synthesis of its chiral analogue, S-2-methyl chloropropionate, for the agrochemical industry demonstrates the feasibility and importance of such chiral building blocks. mdpi.com The primary methods for synthesizing chiral molecules like S-2-methyl chloropropionate include:

Directed Synthesis from Chiral Raw Materials: This approach utilizes a readily available chiral starting material, such as L-methyl lactate, which is then chlorinated to produce the desired chiral intermediate with retention of configuration. mdpi.com

Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis: This technique employs chiral catalysts or auxiliaries to selectively produce one enantiomer over the other. nih.govmdpi.com

These methodologies are fundamental in pharmaceutical synthesis to ensure the production of single-enantiomer drugs with improved efficacy and safety profiles. nih.govmdpi.com Biocatalytic processes, which use enzymes for stereospecific reactions, also represent a powerful tool for preparing chiral drug intermediates. mdpi.com

Table 2: Methods for the Synthesis of Chiral Chloropropionate Intermediates This table outlines the principal strategies for obtaining chiral chloropropionate building blocks.

Synthesis MethodDescriptionKey Advantages
Directed SynthesisUtilizes a chiral starting material to produce a chiral product.Cost-effective, simple synthesis steps, high optical purity. mdpi.com
Asymmetric CatalysisEmploys chiral catalysts to favor the formation of one enantiomer.High efficiency, minimal side products. nih.gov
BiocatalysisUses enzymes to perform stereoselective transformations.High selectivity, mild reaction conditions, environmentally friendly. nih.gov

Agrochemical Development

In the field of agrochemicals, this compound is a valuable precursor for the synthesis of various active ingredients that help protect crops and enhance agricultural productivity.

This compound and its derivatives are important intermediates in the production of a range of pesticides and herbicides. researchgate.net The chiral intermediate, S-2-methyl chloropropionate, is particularly significant in the synthesis of aryloxyphenoxypropionate herbicides. mdpi.com This class of herbicides is known for its effectiveness against grassy weeds in broadleaf crops.

Examples of herbicides synthesized using intermediates derived from this compound include Fenoxaprop-P. mdpi.com The unique chemical structure of this compound allows for the creation of agrochemicals with enhanced efficacy and stability. researchgate.net

Table 3: Agrochemicals Derived from this compound Intermediates This table provides examples of pesticides and herbicides synthesized using precursors based on this compound.

PrecursorAgrochemicalType
S-2-methyl chloropropionateFenoxaprop-PHerbicide
S-2-methyl chloropropionateCyhalofop-butylHerbicide
S-2-methyl chloropropionateQuizalofop-p-ethylHerbicide

A significant challenge in modern agriculture is the efficient delivery of agrochemicals to target pests while minimizing environmental contamination. Controlled-release formulations (CRFs) address this challenge by slowly releasing the active ingredient over an extended period. nih.gov Biopolymers, such as starch and chitosan, are increasingly being investigated as carriers for these CRFs due to their biodegradability and biocompatibility. nih.govmdpi.com

While direct, large-scale applications of this compound in conjugation with biopolymers for controlled release are not extensively documented, its chemical reactivity presents a strong potential for such applications. The electrophilic nature of the carbon bearing the chlorine atom allows for nucleophilic substitution reactions with the functional groups present on biopolymers, such as the hydroxyl groups in starch or the amino groups in chitosan. nih.govmdpi.com This covalent attachment of a herbicide or pesticide, or a linker to which the agrochemical is attached, would create a stable, biodegradable controlled-release system. This approach would help to reduce the leaching of agrochemicals into the soil and water, thereby improving their efficiency and reducing their environmental impact.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry, forming the core structure of a vast number of bioactive molecules. The reactive nature of this compound makes it a suitable starting material for the synthesis of various heterocyclic rings.

The presence of a reactive C-Cl bond and an ester group allows for cyclization reactions with a variety of nucleophiles. For instance, a related compound, methyl 3-cyclopropyl-3-oxopropanoate, has been shown to react with compounds like chloroacetone and ammonia to form pyrroles, with benzaldehyde and ammonia to yield dihydropyridines, and with benzoquinone to produce benzofurans. It also participates in cyclization reactions with hydrazones to form pyrazoles and with azides to create triazoles.

Given the similar functionalities, this compound can be expected to undergo analogous transformations. The ester group can be involved in condensations, while the alkyl chloride can react with heteroatom nucleophiles (such as nitrogen, oxygen, and sulfur) to close a heterocyclic ring. This versatility makes it a potentially valuable tool for synthetic chemists in the construction of novel heterocyclic scaffolds for drug discovery and agrochemical research.

Synthon Applications in Complex Heterocycle Formation

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. This compound serves as a valuable C3 synthon, providing a three-carbon chain that can be incorporated into more complex molecular architectures, particularly heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in many pharmaceuticals, agrochemicals, and natural products.

The reactivity of this compound is centered around its two functional groups. The ester group can undergo hydrolysis, amidation, or reduction, while the chlorine atom is a good leaving group, susceptible to nucleophilic substitution. This dual reactivity allows for a variety of cyclization strategies to form heterocyclic rings. For instance, reaction with a dinucleophile, such as a hydrazine or a hydroxylamine derivative, could potentially lead to the formation of five- or six-membered heterocyclic rings like pyrazolidinones or morpholinones, respectively.

While not a common starting material in well-known named reactions for heterocycle synthesis, its utility lies in its ability to be modified to create more reactive intermediates. For example, the chloro group can be displaced by other functional groups, or the ester can be converted to an amide, thereby tuning the reactivity of the molecule for a specific cyclization pathway. The following table illustrates some potential heterocyclic systems that could be conceptually derived from this compound through multi-step synthetic sequences.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassPotential Synthetic Strategy
PyrazolidinonesReaction with hydrazine followed by intramolecular cyclization.
MorpholinonesReaction with an amino alcohol, followed by cyclization.
ThiazolidinonesConversion of the chloro group to a thiol, followed by reaction with an imine.
PiperidinonesChain extension followed by reaction with ammonia or a primary amine and subsequent cyclization.

Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly valued for their efficiency and atom economy.

This compound is not a typical substrate for classic MCRs like the Biginelli or Hantzsch reactions, which generally require β-dicarbonyl compounds. The Biginelli reaction, for example, is a three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones wikipedia.org. Similarly, the Hantzsch pyridine synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor wikipedia.org.

However, the functional handles of this compound open up possibilities for its inclusion in novel MCRs. The electrophilic carbon bearing the chlorine atom can be attacked by a nucleophile, initiating a reaction sequence. Furthermore, the ester group can be activated to participate in subsequent steps. For instance, it could be envisioned as a component in a Passerini or Ugi-type reaction after suitable modification. Its role as a Michael acceptor, following elimination of HCl to form methyl acrylate (B77674) in situ, could also be exploited in MCRs designed to construct complex acyclic or cyclic systems.

Role in Polymer Science and Functional Materials

The chemical structure of this compound makes it a candidate for the synthesis of various polymers and functional materials. Its ability to introduce a polar ester group and a reactive site for further modification is of particular interest in this field.

Polymer additives are substances added to a polymer to improve its properties, such as processability, durability, and appearance. While not a widely commercialized direct precursor, the chemical structure of this compound suggests its potential utility in the synthesis of several types of additives:

Plasticizers: These are additives that increase the flexibility and durability of a material. Many plasticizers are esters of carboxylic acids. This compound could be a starting material for the synthesis of more complex esters with plasticizing properties.

Heat Stabilizers: These additives are used to protect polymers from degradation at high temperatures. Certain organotin compounds, used as PVC stabilizers, are synthesized from ester precursors.

UV Absorbers: These compounds protect polymers from degradation by UV radiation. Although many commercial UV absorbers are based on benzophenone or benzotriazole structures, the development of novel UV absorbers is an active area of research, and small, functionalized molecules like this compound could serve as building blocks.

There is a growing demand for biodegradable polymers to address the environmental problems caused by plastic waste. Aliphatic polyesters are a major class of biodegradable polymers. This compound can be considered a potential monomer for the synthesis of such materials.

One route to biodegradable polyesters is through the ring-opening polymerization of lactones. This compound can be viewed as a precursor to β-propiolactone or its derivatives. The ring-opening polymerization of α-methyl-β-propiolactone has been reported to produce poly(α-methyl-β-propiolactone), a biodegradable polymer hacettepe.edu.tr. Furthermore, copolymers of L-lactide and β-propiolactone have been synthesized, demonstrating that the propiolactone unit can be incorporated into other biodegradable polyesters to modify their properties and enhance their degradation rates mdpi.com. The potential pathway from this compound to a biodegradable polyester is outlined in the table below.

Table 2: Potential Pathway to Biodegradable Polyesters

StepProcessProduct
1Intramolecular cyclization of a 3-hydroxypropionic acid derivative (obtained from this compound).β-propiolactone or a derivative.
2Ring-opening polymerization.Poly(β-propiolactone) or a related polyester.
3Copolymerization with other lactones (e.g., lactide, caprolactone).Biodegradable copolyester with tailored properties.

General Utility as an Organic Building Block in Fine Chemical Production

This compound is an important raw material and intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals nih.gov. Its bifunctional nature allows for the sequential or simultaneous reaction of its two functional groups, making it a versatile tool for organic chemists.

The introduction of a propionate moiety is a common requirement in the synthesis of complex organic molecules. This compound provides a straightforward way to achieve this. For example, it can be used to alkylate nucleophiles, thereby adding a -CH2CH2COOCH3 group to a molecule. This group can then be further elaborated as needed.

A notable example of its application is in the synthesis of the antihypertensive drug ramipril. While the exact synthetic route may vary, intermediates structurally related to this compound are employed in the construction of the drug's complex molecular framework google.com. This highlights its value in the pharmaceutical industry as a reliable and cost-effective starting material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Ab initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations allow for the detailed exploration of reaction mechanisms and the prediction of chemical reactivity.

Quantum chemical methods are widely used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to establish a step-by-step mechanism. nih.gov For Methyl 3-chloropropionate, two primary reaction types are of interest: transformations involving the ester group and nucleophilic substitution at the chlorine-bearing carbon.

A key reaction for esters is hydrolysis. DFT calculations on analogous acid-catalyzed ester hydrolysis reactions have shown that the process is not a simple, single-step event. rsc.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol (B129727) generate the carboxylic acid product. rsc.org Some studies propose that under certain conditions, a highly active acylium ion is generated as a key intermediate following the protonation of the ester's alkyl-oxygen, which is then attacked by water molecules. rsc.org

Similarly, DFT can be used to model nucleophilic substitution (SN) reactions at the C3 position. Calculations can distinguish between concerted (SN2) and stepwise (SN1) pathways by locating the relevant transition states and intermediates. Recent computational studies have also provided evidence that some prototypical nucleophilic substitution reactions, traditionally thought to be stepwise, may in fact proceed through concerted mechanisms. nih.gov For this compound, theoretical models could predict how the reaction pathway is influenced by the nature of the nucleophile, the solvent, and the electronic structure of the substrate.

From the potential energy surfaces calculated using DFT, crucial thermodynamic and kinetic parameters can be extracted. These parameters provide quantitative data on the feasibility and rate of a reaction. Key parameters include activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡).

For instance, in the acid-catalyzed hydrolysis of simple esters, DFT calculations have placed the activation energy in the range of 4–10 kcal/mol for the initial protonation step, which is often the rate-controlling step. rsc.org Theoretical studies on OH-radical initiated reactions with similar chlorinated molecules have also been used to determine rate constants over wide temperature ranges. researchgate.net Such calculations are critical for understanding the atmospheric lifetime and degradation pathways of organic compounds. researchgate.net By applying these methods to this compound, a detailed profile of its reactivity can be constructed.

Below is an interactive table showcasing representative kinetic and thermodynamic data for analogous reaction types, as determined by computational studies.

Reaction TypeSystem AnalogueParameterCalculated Value (kcal/mol)Method
Ester HydrolysisCarboxylic Acid EsterActivation Energy (Ea)4–10DFT rsc.org
Ester HydrolysisMethyl Formate in WaterActivation Free Energy (ΔG‡)23.8Molecular Dynamics researchgate.net
H-abstractionEthyl Trifluoroacetate + OHActivation Energy (Ea)2.5 - 4.5DFT/G2(MP2)
Unimolecular DissociationPropylene Glycol Ethyl EtherActivation Barrier66.7 (279 kJ/mol)APFD/6-31G(d) researchgate.net

This table presents data from analogous systems to illustrate the types of parameters obtained from quantum chemical calculations.

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. researchgate.net Reactivity descriptors derived from these calculations help predict how a molecule will interact with other reagents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a measure of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the carbon atom bonded to the chlorine, indicating the most likely sites for reaction. researchgate.netsemanticscholar.org

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

These descriptors provide a quantitative framework for predicting the chemical behavior and reactivity of a molecule based on its electronic structure. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for studying the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a host molecule.

MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, leading to different spatial arrangements (conformers). By simulating the molecule's movement over time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. mun.ca This is crucial as the specific conformation of a molecule can significantly influence its reactivity and biological activity. mun.ca

Furthermore, MD simulations are used to study molecular interactions in solution. researchgate.netrsc.org By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water), one can observe how the solvent organizes around the solute. This includes the formation of solvation shells and specific interactions like hydrogen bonding between the ester's carbonyl oxygen and water molecules. Understanding these interactions is key to predicting solubility and the influence of the solvent on reaction rates. researchgate.net

Host-guest chemistry involves the formation of complexes between a large host molecule and a smaller guest molecule. nih.govfrontiersin.orgnih.gov MD simulations are a powerful tool for studying the process of a guest molecule, analogous to this compound, entering the cavity of a host macrocycle, such as a cyclodextrin (B1172386) or crown ether. frontiersin.orgnih.gov

These simulations can provide detailed insights into:

Binding Affinity: By calculating the free energy of binding, MD simulations can predict the stability of the host-guest complex. mdpi.com

Binding Pose: Simulations reveal the preferred orientation and position of the guest molecule inside the host's cavity. For an analogue of this compound, this could determine whether the ester group or the chlorinated alkyl chain is preferentially encapsulated. mdpi.com

Driving Forces: The simulations allow for the analysis of the non-covalent interactions—such as van der Waals forces, hydrophobic interactions, and hydrogen bonds—that stabilize the complex. mdpi.com

For example, DFT and MD studies on the complexation of phenol (B47542) (a model guest) with β-cyclodextrin show that the stability of the complex is driven by a combination of van der Waals interactions and hydrogen bonds between the guest and the host's cavity. mdpi.com Similar studies would be invaluable for designing macrocyclic hosts capable of selectively binding and reacting with chlorinated esters.

Environmental Fate, Degradation, and Bioremediation Research

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds. For Methyl 3-chloropropionate, this process is expected to begin with the hydrolysis of the ester bond, yielding 3-chloropropionic acid (3-CP) and methanol (B129727). Subsequently, microorganisms can act on the 3-CP intermediate.

While direct studies on the microbial degradation of this compound are limited, extensive research has been conducted on its hydrolysis product, 3-chloropropionic acid (3-CP). Numerous bacterial and fungal strains capable of utilizing 3-CP as a sole carbon source have been isolated from various environments. It is inferred that these organisms can also contribute to the degradation of this compound following its initial hydrolysis.

Several fungal species have demonstrated the ability to degrade 3-CP. Strains identified as Trichoderma afroharzianum (strain M2) and Mucor variicolumellatus (strain M1) were isolated from forest soil and were capable of using 3-CP as a sole carbon source, although their growth was slower compared to bacterial degraders griffith.edu.au. Complete degradation of 20 mM 3-CP by these fungal isolates took approximately 20 days or slightly longer griffith.edu.au.

Bacterial degradation of 3-CP has also been well-documented. A soil bacterium identified as Rhodococcus sp. was found to utilize 3-chloropropionate as its sole source of carbon and energy, with a doubling time of 17.1 hours in a medium containing 20 mM of the compound ums.edu.my. Other bacterial strains isolated from contaminated sites, including those closely related to Lysinibacillus fusiformis, Curtobacterium luteum, and Cytobacillus firmus, have also shown the capacity to degrade 3-CP effectively griffith.edu.au. The initial step in the biodegradation of the parent ester is the enzymatic hydrolysis of the ester bond. Microbial esterases are enzymes that catalyze the cleavage of ester bonds. A novel esterase, EST12-7, from the marine bacterium Pseudonocardia antitumoralis, has been shown to hydrolyze racemic methyl 2-chloropropionate, a structurally similar compound, indicating the potential for microbial esterases to initiate the degradation of this compound nih.gov.

Table 1: Microorganisms Capable of Degrading 3-Chloropropionic Acid (3-CP)

MicroorganismTypeSource EnvironmentKey Findings
Rhodococcus sp.BacteriaAgricultural SoilUtilizes 20 mM 3-CP as a sole carbon source with a doubling time of 17.1 hours. ums.edu.my
Trichoderma afroharzianumFungusForest SoilCapable of complete degradation of 20 mM 3-CP in approximately 20 days. griffith.edu.au
Mucor variicolumellatusFungusForest SoilDegrades 20 mM 3-CP in a similar timeframe to Trichoderma. griffith.edu.au
Lysinibacillus fusiformisBacteriaContaminated CreekGrew well with 20 mM 3-CP as a sole carbon source. griffith.edu.au
Curtobacterium luteumBacteriaContaminated CreekDemonstrated robust growth on 20 mM 3-CP. griffith.edu.au
Cytobacillus firmusBacteriaContaminated CreekEffectively utilized 20 mM 3-CP for growth. griffith.edu.au

The key enzymatic step in the breakdown of 3-chloropropionic acid is dehalogenation, which involves the cleavage of the carbon-chlorine bond. This reaction is catalyzed by enzymes known as dehalogenases. The biodegradation of this compound is thus a two-stage enzymatic process, initiated by an esterase, followed by a dehalogenase.

Ester Hydrolysis : The first step is the hydrolysis of this compound to 3-chloropropionic acid and methanol, a reaction catalyzed by microbial esterases ijcmas.com. These enzymes belong to the hydrolase class and are responsible for both the cleavage and formation of ester bonds ijcmas.com. The esterase from Pseudonocardia antitumoralis that acts on methyl 2-chloropropionate exemplifies this capability nih.gov.

Hydrolytic Dehalogenation : Once 3-chloropropionic acid is formed, a dehalogenase acts upon it. In the case of Rhodococcus sp. that degrades 3-CP, the presence of a dehalogenase was confirmed, and it exhibited a specific activity of 0.013 μmol Cl⁻/min/mg of protein ums.edu.my. This type of enzyme typically facilitates a hydrolytic reaction where the chlorine atom is replaced by a hydroxyl group from a water molecule. This nucleophilic substitution reaction detoxifies the compound and allows it to enter central metabolic pathways.

The identification of metabolites is essential for mapping the biodegradation pathway. Following the initial hydrolysis of this compound, the resulting 3-chloropropionic acid is further metabolized.

The primary metabolite identified in the fungal degradation of 3-CP by a Trichoderma species is Propionic Acid. High-performance liquid chromatography (HPLC) analysis confirmed that Propionic Acid was the major product of the dehalogenation of 3-CP. This indicates that the degradation pathway involves the removal of the chlorine atom, which is then followed by the reduction of the intermediate to form Propionic Acid.

The proposed degradation pathway is as follows: this compound → 3-Chloropropionic acid + Methanol → 3-Hydroxypropionic acid → Propionic acid → Central Metabolism (e.g., Krebs cycle)

Table 2: Biodegradation Pathway of this compound

StepPrecursorEnzyme ClassProduct(s)
1This compoundEsterase3-Chloropropionic acid and Methanol
23-Chloropropionic acidDehalogenase3-Hydroxypropionic acid and Chloride ion
33-Hydroxypropionic acidVariousPropionic acid and further metabolites

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can also contribute to the transformation of this compound in the environment. These processes include hydrolysis and photolysis.

This compound can undergo chemical hydrolysis in the presence of water. This reaction, which can be catalyzed by acid or base, cleaves the ester bond to produce 3-chloropropionic acid and methanol. This abiotic hydrolysis is a significant first step in the environmental degradation of the compound, as it transforms the parent ester into intermediates that are then available for microbial degradation. The rate of hydrolysis is dependent on environmental factors such as pH and temperature.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. While specific studies on the photolytic degradation of this compound are not widely available, organochlorine compounds can be susceptible to photolysis. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species, such as hydroxyl radicals. The photolysis of chlorine in water, for instance, can generate hydroxyl radicals, which are highly reactive and can degrade a wide range of organic compounds nih.govresearchgate.net. Therefore, it is plausible that this compound could be degraded via indirect photolysis in sunlit surface waters, although the specific pathways and rates have not been extensively studied.

Environmental Impact Assessment

The environmental persistence and mobility of a chemical determine its distribution and potential for long-term impact. Persistence is often quantified by the chemical's half-life (t½) in various environmental media (soil, water, air), while mobility is related to its partitioning behavior, particularly its sorption to soil and sediment. chemsafetypro.com

Persistence: The persistence of this compound is influenced by both abiotic and biotic degradation processes.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into 3-chloropropionic acid and methanol. The rate of this reaction is pH-dependent. The US EPA's EPI Suite™ (Estimation Programs Interface) contains the HYDROWIN™ model which can predict hydrolysis rates. chemsafetypro.comepa.gov For esters, hydrolysis can be a significant degradation pathway in aquatic environments.

Biodegradation: This is a crucial process for the ultimate removal of the compound from the environment. Research has shown that the degradation product, 3-chloropropionic acid, can be utilized as a sole source of carbon and energy by various bacterial strains, such as Rhodococcus sp. and others isolated from contaminated sites. biosynth.comnih.gov The degradation half-life can be estimated using models like BIOWIN within EPI Suite™, which classifies chemicals based on their biodegradability. epa.govresearchgate.net

Mobility: The mobility of this compound in the environment is primarily governed by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com

A low Koc value indicates weak adsorption to soil organic matter, suggesting the chemical is likely to be mobile in soil and can potentially leach into groundwater. chemsafetypro.com

Conversely, a high Koc value implies strong adsorption, leading to lower mobility and greater retention in the soil or sediment layer.

Table 2: Predicted Environmental Fate Properties of this compound Values are estimations based on QSAR models and are intended for screening-level assessment. Experimental data is needed for definitive characterization.

Parameter Predicted Value/Classification Implication for Environmental Fate Relevant Model (within EPI Suite™)
Soil Adsorption Coefficient (Log Koc) Low (Estimated) High potential for mobility in soil and leaching to groundwater. KOCWIN™ epa.gov
Water Solubility Soluble (Expected) Enhances mobility in aquatic systems and potential for groundwater contamination. WATERNT™
Hydrolysis Half-life pH-dependent A potentially significant abiotic degradation pathway in water. HYDROWIN™
Aerobic Biodegradation Likely to biodegrade The ultimate fate is likely removal by microorganisms. biosynth.comnih.gov BIOWIN™ researchgate.net

Ecotoxicological Research and Environmental Fate Modeling

Assessing the potential ecotoxicological effects of this compound is essential for a comprehensive environmental impact assessment. This involves evaluating its toxicity to key aquatic organisms and using models to predict its environmental concentrations and distribution.

Ecotoxicological Research: Ecotoxicity testing determines the concentration of a substance that causes adverse effects on indicator organisms. Standard tests include:

Acute toxicity to fish: Typically a 96-hour test measuring the concentration that is lethal to 50% of the population (LC50).

Acute toxicity to aquatic invertebrates: A common test is the 48-hour immobilization test with Daphnia magna, which determines the effective concentration that immobilizes 50% of the daphnids (EC50). canada.ca

Toxicity to algae: A 72- or 96-hour growth inhibition test measures the concentration that inhibits the growth or cell yield of an algal species (e.g., Pseudokirchneriella subcapitata) by 50% (EC50). researchgate.net

Specific, publicly available experimental ecotoxicity data for this compound is limited. biosynth.com In the absence of such data, QSAR models are employed as a screening tool. The ECOSAR™ (Ecological Structure Activity Relationships) program within the EPA's EPI Suite™ predicts the aquatic toxicity of chemicals based on their structural class. chemsafetypro.comnih.gov For a chlorinated ester like this compound, ECOSAR would provide estimated LC50 and EC50 values for fish, invertebrates, and algae, helping to classify its potential hazard to aquatic ecosystems.

Environmental Fate Modeling: To understand the broader environmental impact, multimedia fate models are used. These models integrate a chemical's physical-chemical properties, degradation rates, and emission information to predict its distribution and concentration in different environmental compartments (air, water, soil, sediment). epa.gov

The Level III Fugacity Model within EPI Suite™ is a steady-state model that estimates the partitioning of a chemical throughout a model "unit world." chemsafetypro.comepa.gov The model output provides insights into:

Primary receiving compartment: Where the chemical is likely to accumulate (e.g., water, soil).

Inter-media transport: The movement of the chemical between air, water, and soil.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Analysis and Monitoring

Chromatography is a cornerstone for the separation and analysis of Methyl 3-chloropropionate in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) in Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for studying the stability of chemical compounds and characterizing their degradation products. ijarsct.co.inopenaccessjournals.com In the context of this compound, a stability-indicating HPLC method would be essential to separate the intact ester from products that may form under stress conditions such as hydrolysis (acidic, basic), oxidation, or thermolysis. ijarsct.co.in

The development of such a method involves careful selection of a stationary phase, typically a C18 reversed-phase column, and an appropriate mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to achieve optimal separation. ijermt.orgresearchgate.net A gradient elution program, where the mobile phase composition is changed over time, may be employed to resolve compounds with a wide range of polarities. researchgate.net Detection is commonly performed using a UV-VIS detector, as the ester group provides a chromophore. openaccessjournals.com Forced degradation studies, mandated by guidelines like those from the International Conference on Harmonisation (ICH), are used to generate potential degradation products and validate the method's ability to separate them from the parent compound. ijarsct.co.in

Table 1: Representative HPLC Parameters for a Degradation Study of this compound
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (Gradient Elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC) is an indispensable tool for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. birchbiotech.com Due to its volatility, this compound is well-suited for GC analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. birchbiotech.com

For purity assessment, a sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. birchbiotech.com This method is highly sensitive and can detect trace impurities that may affect subsequent reactions or product quality. chromatographyonline.com In reaction monitoring, GC can track the disappearance of reactants and the appearance of this compound over time, allowing for the optimization of reaction conditions. The choice of column is critical; for instance, fatty acid methyl esters (FAME) columns or standard polar (e.g., wax-type) and non-polar columns are often used. nih.govgavinpublishers.com

Table 2: Typical GC Parameters and Retention Data for this compound
ParameterCondition/Value
Column Type DB-5 (non-polar) or DB-WAX (polar)
Carrier Gas Helium
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID)
Kovats Retention Index (Standard non-polar) ~830
Kovats Retention Index (Standard polar) ~1350

Mass Spectrometry for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is frequently coupled with chromatographic methods to identify unknown compounds.

LC-MS for Identification of Degradation Products and Reaction Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used to identify and characterize reaction intermediates and degradation products of this compound. nih.govresearchgate.net After separation of components by HPLC, the eluent is directed into the mass spectrometer. nih.gov An ionization source, such as Electrospray Ionization (ESI), generates ions from the molecules, which are then analyzed by the mass analyzer to determine their mass-to-charge ratio. mdpi.com

This method is particularly valuable for identifying compounds formed during forced degradation studies. nih.govresearchgate.net By analyzing the mass of a degradation product, a molecular formula can be proposed. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the ion of interest is fragmented, and the resulting fragmentation pattern provides clues to its chemical structure. mdpi.com For example, a potential hydrolysis product of this compound would be 3-chloropropionic acid, which would be readily identifiable by its distinct molecular weight.

Table 3: Potential Degradation Products of this compound and their Expected Molecular Ions in LC-MS
Compound NamePotential Degradation PathwayMolecular FormulaExpected [M+H]⁺ (m/z)
Methyl 3-hydroxypropionateNucleophilic SubstitutionC₄H₈O₃105.05
3-Chloropropionic acidEster HydrolysisC₃H₅ClO₂109.00
Methyl acrylate (B77674)EliminationC₄H₆O₂87.04

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. scispace.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govsciepub.com

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the two most common types of NMR experiments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl ester protons and the two methylene (B1212753) groups (-CH₂-) would be observed. The chemical shift of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling provide unambiguous information about the connectivity of atoms. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. These techniques are crucial for confirming the identity of the compound after synthesis and for characterizing any derivatives or reaction products. scispace.comresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusPositionPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H-OCH₃~3.7Singlet (s)
¹H-CH₂-Cl~3.8Triplet (t)
¹H-CH₂-COO-~2.9Triplet (t)
¹³CC=O~170N/A
¹³C-OCH₃~52N/A
¹³C-CH₂-Cl~40N/A
¹³C-CH₂-COO-~35N/A

X-ray Crystallography for Solid-State Characterization of Derivatives and Complexes

While this compound is a liquid at room temperature, X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of its solid derivatives or metal complexes. nih.govwikipedia.orglibretexts.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. mkuniversity.ac.in

Table 5: Hypothetical Crystallographic Data for a Solid Derivative of this compound
ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume (V) 845 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.45 g/cm³

Lack of Publicly Available Research Data on Isotopic Labeling and Kinetic Isotope Effect Studies of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles detailing isotopic labeling or kinetic isotope effect (KIE) studies conducted on the chemical compound this compound have been identified. Therefore, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

While the principles of isotopic labeling and kinetic isotope effects are well-established analytical methodologies used to elucidate reaction mechanisms, it appears that these techniques have not been extensively applied, or at least the results have not been published in readily accessible sources, for the reactions of this compound.

Isotopic labeling involves the substitution of an atom in a molecule with its isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C) to trace the fate of the atoms throughout a chemical reaction. This method provides invaluable insights into reaction pathways and the formation of intermediates.

Kinetic isotope effect studies measure the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state, particularly whether a specific bond is being broken or formed in this critical step.

For a compound like this compound, such studies could theoretically be applied to investigate various reactions, including:

Nucleophilic Substitution Reactions: Investigating the mechanism (Sₙ1 vs. Sₙ2) of chloride displacement by various nucleophiles. A carbon-13 KIE at the carbon bearing the chlorine (C-3) or a chlorine KIE (³⁵Cl/³⁷Cl) could provide evidence for the degree of C-Cl bond cleavage in the transition state.

Elimination Reactions: Determining the mechanism (E1 vs. E2) for the formation of methyl acrylate. A primary deuterium (B1214612) KIE, by labeling the hydrogens at C-2, would be expected for an E2 mechanism where the C-H bond is broken in the rate-limiting step.

Ester Hydrolysis: Using ¹⁸O labeling in the solvent (water) or the carbonyl oxygen of the ester to trace the pathway of nucleophilic attack and the formation of the tetrahedral intermediate.

However, the absence of specific experimental data, including measured KIE values or the results of isotopic tracer experiments for this compound, prevents a detailed discussion and the creation of the requested data tables for section 6.5 of the proposed article.

Researchers seeking to understand the reaction mechanisms of this compound would likely need to conduct novel experimental work employing these advanced analytical and spectroscopic methodologies.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-chloropropionate in laboratory settings?

this compound is synthesized via (1) conversion of 3-chloropropionitrile to methyl imidate hydrochloride intermediates, followed by hydrolysis , and (2) esterification of 3-chloropropionic acid with methanol. Side products like ethyl 3-chloropropionate may form during esterification, requiring purification via fractional distillation or chromatography. Analytical methods such as gas chromatography (GC) with calibrated detector responses are critical for assessing purity .

Q. What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Key methods include:

  • GC-MS : To identify volatile byproducts (e.g., ethyl acrylate) during synthesis .
  • NMR spectroscopy : For structural confirmation (e.g., δ 2.53–2.77 ppm for CH₂ groups in pyrrolidone derivatives) .
  • IR spectroscopy : To detect functional groups like C=O (1710 cm⁻¹) and C-N (1340 cm⁻¹) in reaction products .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (Category 1 skin irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (P260, P280 CLP guidelines) .
  • Emergency measures : Immediate rinsing with water for exposure (P303+P361+P353) .

Advanced Research Questions

Q. How does this compound act as a non-substrate inducer of dehalogenase activity in microbial systems?

In Methylobacterium sp. HJ1, this compound induces dehalogenase enzyme production without being metabolized. This contrasts with substrates like 2,2-dichloropropionate, which are degraded to pyruvate with chloride release. Enzyme activity in cell-free extracts confirms its role as a regulatory molecule rather than a carbon source . However, Alcaligenes sp. strain CCl shows no growth or enzyme activity with 3-chloropropionate, highlighting species-specific metabolic pathways .

Q. How can researchers resolve contradictions in microbial degradation studies involving this compound?

Experimental design should include:

  • Growth substrate assays : Test microbial utilization under controlled conditions (e.g., 5 mM substrate in minimal media) .
  • Cell-free extract analysis : Measure dehalogenase activity independently of growth to identify non-substrate inducers .
  • Comparative genomics : Identify gene clusters responsible for substrate specificity across bacterial strains .

Q. What methodologies optimize the synthesis of this compound derivatives for liquid-crystalline materials?

  • Stepwise functionalization : React methyl 3-chloro-3-oxopropionate with 4-cyano-1,1′-biphenyl derivatives to yield malonates/cyanoacetates with liquid-crystalline properties .
  • Byproduct mitigation : Use anhydrous solvents (e.g., ether) and stoichiometric HCl to minimize side reactions during imidate hydrochloride synthesis .
  • Purification : Recrystallization from petroleum ether (80–100°C) ensures high-purity products for material science applications .

Methodological Considerations

  • Contradictory data in microbial studies : Cross-validate growth assays with enzyme activity tests to distinguish between metabolic utilization and regulatory induction .
  • Synthetic optimization : Monitor reaction progress via GC peak areas calibrated for 3-substituted propionates .
  • Safety compliance : Adhere to REACH/CLP regulations for hazardous substance handling, including waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.